molecular formula C16H18N4O4 B2895595 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one CAS No. 2309585-48-4

2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one

Cat. No.: B2895595
CAS No.: 2309585-48-4
M. Wt: 330.344
InChI Key: GHKNPPOHFVVLEA-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a synthetic organic compound that belongs to the class of azetidines and triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the reaction of an appropriate amine with an epoxide.

    Triazole Formation: The triazole ring is usually formed through a click chemistry reaction between an azide and an alkyne.

    Final Coupling: The final step involves coupling the benzodioxole, azetidine, and triazole moieties under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions may target the triazole ring or the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the triazole or carbonyl group.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

    Receptor Binding: The compound can bind to specific receptors in biological systems.

Medicine

    Drug Development:

    Therapeutic Agents: It may have therapeutic properties for treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the triazole ring can form hydrogen bonds or coordinate with metal ions. The azetidine ring provides structural rigidity, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    2-(1,3-Benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-amine: Similar structure but with an amine group instead of a carbonyl group.

Uniqueness

The unique combination of the benzodioxole, triazole, and azetidine moieties in 2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-11(24-13-2-3-14-15(6-13)23-10-22-14)16(21)19-7-12(8-19)9-20-5-4-17-18-20/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKNPPOHFVVLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)CN2C=CN=N2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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